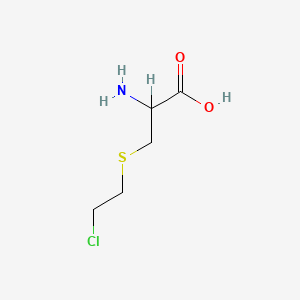

S-(2-Chloroethyl)cysteine

Description

Contextualization within Halogenated Hydrocarbon Metabolism

S-(2-Chloroethyl)cysteine is primarily studied as a putative metabolite of vicinal dihaloalkanes, such as 1,2-dichloroethane (B1671644). nih.govtandfonline.compsu.edu The metabolic pathway leading to the formation of CEC is a multi-step process of bioactivation. This process begins in the liver, where 1,2-dichloroethane undergoes conjugation with the endogenous antioxidant tripeptide, glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases. tandfonline.com This initial conjugation yields S-(2-chloroethyl)glutathione (CEG). nih.govtandfonline.com

CEG can then be further processed by enzymes such as γ-glutamyltransferase and dipeptidases, which sequentially remove the glutamate (B1630785) and glycine (B1666218) residues. semanticscholar.org This enzymatic cleavage results in the formation of the cysteine S-conjugate, this compound. tandfonline.comannualreviews.org This metabolic conversion is significant because it transforms the parent halogenated hydrocarbon into a more reactive and transportable molecule. The resulting CEC can then be translocated to other tissues, where it participates in further biochemical reactions. tandfonline.com

Overview of Mechanistic Research Focus

The primary focus of mechanistic research on this compound revolves around its chemical reactivity and its interactions with biological molecules. A central aspect of its mechanism is the intramolecular cyclization to form a highly reactive episulfonium ion (also referred to as a thiiranium ion). tandfonline.compsu.eduacs.org This intermediate is a potent electrophile and is considered the ultimate reactive species responsible for the compound's biological activity. tandfonline.com

Research has extensively investigated the alkylating properties of this episulfonium ion. Studies have demonstrated that CEC is a direct-acting alkylating agent that can covalently modify various nucleophilic sites within cells. nih.gov This includes the alkylation of DNA, nucleosides, and amino acid residues in peptides and proteins. nih.govacs.org

Key areas of mechanistic investigation include:

Alkylation of Cellular Nucleophiles: Research has characterized the reactivity of CEC towards different biological molecules. Both CEC and its precursor, S-(2-chloroethyl)glutathione (CEG), exhibit a strong selectivity for alkylating the thiol group of cysteine residues over other nucleophilic sites. nih.gov The table below summarizes the relative reactivity with various model compounds. nih.gov

Table 1: Alkylation Targets of this compound (CEC) and its Precursor (CEG)

| Target Molecule | Relative Extent of Alkylation by CEC & CEG | Specific Alkylation Rate Comparisons nih.gov |

|---|---|---|

| Glutathione | High | S-alkylation by CEG is 27% faster than on cysteinyltyrosine (B1669686). S-alkylation by CEC is 22% slower than on cysteinyltyrosine. |

| Cysteinyltyrosine | High | The rate of S-alkylation by CEC is 72 times faster than alkylation of the N7 position of 2'-deoxyguanosine (B1662781). |

| Histidyltyrosine | Moderate | The rate of S-alkylation of cysteinyltyrosine by CEC is 10 times faster than alkylation of the imidazole (B134444) nitrogen of histidyltyrosine. |

| 2'-deoxyguanosine | Low | - |

| Lysyltyrosine | Low | - |

| Glycyltyrosine | Low | - |

| Glycyltryptophan | Low | - |

| 2'-deoxyadenosine | Very Low | - |

| 2'-deoxycytidine | Very Low | - |

Formation of DNA Adducts: A significant research focus has been the ability of the CEC-derived episulfonium ion to alkylate DNA, forming adducts such as S-[2-(N7-guanyl)ethyl]glutathione and the corresponding cysteine adduct. tandfonline.comacs.org This covalent modification of genetic material is a critical event, and studies have investigated its capacity to induce DNA repair mechanisms, such as unscheduled DNA synthesis (UDS). nih.gov

Role of Cysteine Conjugate β-lyase: The metabolic activation of many haloalkene-derived cysteine S-conjugates is dependent on the enzyme cysteine conjugate β-lyase. tandfonline.comnih.gov However, research indicates that the biological activity of CEC is not dependent on this enzyme. nih.govnih.gov This distinction highlights a different mechanism of action for CEC compared to other nephrotoxic cysteine S-conjugates like S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.govnih.gov

Table 2: Comparative Genotoxicity of Cysteine S-Conjugates in LLC-PK1 Kidney Cells

| Compound | Induction of Unscheduled DNA Synthesis (UDS) nih.gov | Effect of β-lyase Inhibitor (Aminooxyacetic acid) nih.gov |

|---|---|---|

| This compound (CEC) | Highest response among tested conjugates | Genotoxicity was not influenced |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Dose-dependent induction | Effects were abolished |

| S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) | Dose-dependent induction | Effects were abolished |

Protein Alkylation: The episulfonium ion derived from CEC and its glutathione precursor can adduct proteins. nih.gov Research using Escherichia coli thioredoxin as a model protein showed that alkylation occurs exclusively at the active site Cysteine-32, even when other cysteine residues are present. nih.gov This suggests that steric factors, in addition to chemical reactivity, play a role in determining the site of protein modification. nih.govnih.gov

Bioactivation of Analogs: To further understand its mechanisms, researchers have studied cyclized analogs of CEC, such as L-Thiomorpholine-3-carboxylic acid (L-TMC). nih.gov Studies with L-TMC have shown that its bioactivation can be catalyzed by the enzyme L-amino acid oxidase, leading to the formation of a reactive imine intermediate. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

28361-96-8 |

|---|---|

Molecular Formula |

C5H10ClNO2S |

Molecular Weight |

183.66 g/mol |

IUPAC Name |

2-amino-3-(2-chloroethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C5H10ClNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9) |

InChI Key |

STIGFNKEUDOLLO-UHFFFAOYSA-N |

SMILES |

C(CCl)SCC(C(=O)O)N |

Canonical SMILES |

C(CCl)SCC(C(=O)O)N |

Other CAS No. |

56674-34-1 |

sequence |

X |

Synonyms |

S-(2-chloroethyl)-DL-cysteine S-(2-chloroethyl)-L-cysteine S-(2-chloroethyl)cysteine |

Origin of Product |

United States |

Synthetic Methodologies and Analog Preparation for Research

Chemical Synthesis of S-(2-Chloroethyl)cysteine

The synthesis of this compound is a targeted process that starts from readily available amino acid precursors.

The primary precursor for the synthesis of this compound is typically the amino acid L-cysteine. ontosight.ai One documented method involves the conversion of S-(2-Hydroxyethyl)-L-cysteine into S-(2-chloroethyl)-L-cysteine hydrochloride. researchgate.net This transformation represents a key step in creating the chloroethyl moiety on the sulfur atom. Another general approach involves reacting L-cysteine with suitable chloroethylating agents. ontosight.ai The racemic form, (RS)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride, has also been synthesized and is noted as an intermediate. researchgate.net

| Precursor Compound | Reagent/Condition | Product |

| S-(2-Hydroxyethyl)-L-cysteine | Not specified in abstract | S-(2-chloroethyl)-L-cysteine hydrochloride researchgate.net |

| L-cysteine | Chloroethylating agents | S-(2-Chloroethyl)-L-cysteine ontosight.ai |

| Not specified | Not specified | (RS)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride researchgate.net |

This table summarizes the precursor compounds and resulting products in the synthesis of this compound and its hydrochloride salt.

In the synthesis of this compound and its derivatives, maintaining the stereochemical integrity of the chiral center at the α-carbon is often a critical aspect, especially when starting from an enantiomerically pure precursor like L-cysteine. The study of stereochemistry is fundamental to understanding the three-dimensional structure of molecules and its effect on their properties. uou.ac.in The synthesis of optically active 1,4-thiazane-3-carboxylic acid utilizes (R)- and (S)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride, which are obtained through the optical resolution of the racemic mixture. researchgate.net This indicates that the synthesis can produce racemic mixtures that require separation to yield pure stereoisomers. The use of chiral precursors from natural products is a common strategy in organic synthesis to achieve specific stereochemical outcomes. womengovtcollegevisakha.ac.in When a molecule has a single chiral center, it will be chiral; however, molecules with two or more chiral centers may or may not be chiral. uou.ac.in

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the systematic study of how structural modifications influence the compound's properties.

N-Acetyl-S-(2-chloroethyl)-L-cysteine is a significant derivative where the amino group of the cysteine backbone is acetylated. ontosight.ai This compound is recognized as an acetylated analog of this compound. toxicdocs.org The synthesis of N-acetylated cysteine derivatives can be achieved through various methods, including direct acylation. mdpi.com For instance, N-acetylcysteine can be synthesized by reacting L-cysteine with acetic anhydride (B1165640) in the presence of a base. mdpi.com A proposed mechanism for the formation of certain N-acetylcysteine cross-links involves the Michael addition of the thiol group to an α,β-unsaturated carbonyl system. rsc.org

The methyl ester derivative, S-(2-Chloroethyl)-L-cysteine methyl ester, is synthesized by the esterification of the carboxyl group of S-(2-Chloroethyl)-L-cysteine. ontosight.ai A general route to this compound involves the reaction of L-cysteine with chloroethylating agents, followed by the esterification process. ontosight.ai The synthesis of related N-acetyl-L-cysteine methyl ester has been described starting from commercially available (R)-S-trityl-cysteine, which is converted to the methyl ester by treatment with thionyl chloride (SOCl₂) in methanol. rsc.org

A series of S-(2-haloethyl)-L-cysteine derivatives, where the chlorine atom is replaced by other halogens (bromine and fluorine), has been synthesized to study the effect of the halogen on the compound's reactivity. researchgate.net The relative rates of hydrolysis for these analogs follow the trend Br > Cl ≫ F, which parallels the leaving group ability of the halides. researchgate.net The synthesis of these analogs allows for a comparative analysis of their chemical properties. nih.gov For example, the F-18 labeled methionine derivative S-(2-[18F]fluoroethyl)-L-homocysteine was prepared from protected S-(2-bromoethyl)-L-homocysteine and S-(2-chloroethyl)-L-homocysteine precursors. researchgate.net

| Halogen | Compound Name | Precursor Example |

| Fluorine | S-(2-Fluoroethyl)-L-cysteine | Not specified |

| Chlorine | S-(2-Chloroethyl)-L-cysteine | L-cysteine ontosight.ai |

| Bromine | S-(2-Bromoethyl)-L-cysteine | Not specified |

This table presents the S-(2-Haloethyl)cysteine series, highlighting the different halogen substitutions.

Cyclized Analogs (e.g., L-1,4-Thiomorpholine-3-carboxylic acid)

Cyclized analogs of this compound represent a significant area of research, with L-1,4-Thiomorpholine-3-carboxylic acid being a primary example. This cyclization can occur as a metabolic process or be achieved through targeted chemical synthesis. These compounds are studied for their unique biological activities and potential as intermediates in pharmaceutical development. ontosight.aichemimpex.com

Synthetic Methodologies

The formation of L-1,4-Thiomorpholine-3-carboxylic acid and its analogs can be achieved through several routes, including intramolecular cyclization of its linear precursor and various de novo chemical syntheses.

A key pathway involves the internal cyclization of S-(2-haloethyl)-L-cysteine derivatives. researchgate.net Under alkaline conditions (e.g., pH 10), the amino group of the cysteine moiety attacks the carbon bearing the halogen, displacing it and forming the six-membered thiomorpholine (B91149) ring. researchgate.net This reaction is proposed as an alternative pathway to simple hydrolysis and highlights a direct synthetic link from this compound to its cyclized form. researchgate.net

Chemical synthesis provides a more controlled route to L-1,4-Thiomorpholine-3-carboxylic acid. One documented method involves the reaction of bromopyruvic acid with cysteamine (B1669678) hydrochloride. mdpi.com The resulting intermediate, a thiazinium compound, is then reduced using a reagent like sodium borohydride (B1222165) (NaBH₄) to yield the final thiomorpholine carboxylic acid. mdpi.com This method allows for the production of the compound for research purposes.

Enzymatic pathways for the synthesis of these cyclized compounds have also been identified in mammalian tissues. mdpi.comebi.ac.uk These pathways involve the reduction of cyclic ketimines, which are themselves derived from the transamination of amino acids such as S-aminoethyl-L-cysteine. ebi.ac.uk An NAD(P)H-dependent reductase enzyme is responsible for converting the ketimine intermediate into the saturated thiomorpholine ring structure. ebi.ac.uk

For the preparation of various derivatives for research, polymer-supported synthesis has been employed. This solid-phase approach uses immobilized cysteine, such as Fmoc-Cys(Trt)-OH, as a starting point for building N-alkylated or N-acylated thiomorpholine-3-carboxylic acid derivatives. acs.org

Table 1: Example Chemical Synthesis Protocol for L-1,4-Thiomorpholine-3-carboxylic acid

This table outlines the reactants and conditions for a specific chemical synthesis method. mdpi.com

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 1 | Bromopyruvic acid | Cysteamine HCl | Aqueous solution, phosphate (B84403) buffer (pH 7.6) | Chromophore at 296 nm |

| 2 | Resulting Solution | Sodium Borohydride (NaBH₄) | pH adjusted to 8 with NaOH | L-1,4-Thiomorpholine-3-carboxylic acid |

| 3 | Final Solution | DOWEX 2x8 column | pH adjusted to 3 with HCl | Purified Product |

Detailed Research Findings

Research into L-1,4-Thiomorpholine-3-carboxylic acid, also referred to as L-TMC, has revealed significant biological activity, primarily linked to its role as a cyclized analog of S-(2-chloroethyl)-L-cysteine. nih.gov Studies have shown that L-TMC is both cytotoxic and nephrotoxic, and its mechanism of action has been a key focus of investigation. nih.gov

The bioactivation of L-TMC is a critical step in its toxicity. The enzyme L-amino acid oxidase, found in rat kidney cytosol, catalyzes the metabolism of L-TMC. nih.gov This process involves oxidation and results in the formation of a reactive imine intermediate, specifically 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which can be identified by its absorbance at 300 nm. nih.gov The formation of this imine is accompanied by an increase in oxygen consumption. nih.gov The cytotoxicity of L-TMC is dependent on both time and concentration and can be inhibited by substrates of L-amino acid oxidase, such as L-alpha-hydroxyisocaproic acid, further confirming the role of this enzyme in the bioactivation pathway. nih.gov

The detection of 1,4-thiomorpholine-3-carboxylic acid and the related compound 1,4-thiomorpholine-3,5-dicarboxylic acid in mammalian brain and other tissues suggests that these compounds may have endogenous roles or are metabolites of other sulfur-containing amino acids. ebi.ac.uknih.gov Their potential derivation from lanthionine (B1674491) or S-aminoethyl-L-cysteine points to a broader metabolic context beyond being solely xenobiotic metabolites. ebi.ac.uknih.gov

Furthermore, the thiomorpholine-3-carboxylic acid scaffold is utilized as a building block in medicinal chemistry. ontosight.aichemimpex.com Derivatives have been synthesized and evaluated for a range of potential therapeutic uses, including as neurotrophic ligands targeting the FK506 binding protein (FKBP12) for the potential treatment of neurodegenerative diseases. researchgate.net

Table 2: Summary of Research Findings for L-1,4-Thiomorpholine-3-carboxylic acid (L-TMC) and Analogs

This table summarizes key experimental findings related to the biological activity of L-TMC and related compounds.

| Finding | Organism/System | Method/Assay | Key Result | Reference |

| Cytotoxicity | Isolated rat kidney cells | Cell Viability Assay | L-TMC produces time- and concentration-dependent cytotoxicity. | nih.gov |

| Bioactivation | Rat kidney cytosol | Spectrophotometry (300 nm), Oxygen Consumption | L-TMC is metabolized by L-amino acid oxidase to an imine intermediate. | nih.gov |

| Inhibition of Cytotoxicity | Isolated rat kidney cells | Co-incubation with Inhibitors | Cytotoxicity is inhibited by L-alpha-hydroxyisocaproic acid. | nih.gov |

| Endogenous Detection | Bovine Brain | Gas-liquid chromatography, Mass-spectrometry | A related analog, 1,4-thiomorpholine-3,5-dicarboxylic acid, was identified. | nih.gov |

| Antiproliferative Activity | Human tumor cell lines (HT-29, M21, MCF-7) | IC₅₀ Determination | Certain chloroethyl urea (B33335) (CEU) analogs exhibit IC₅₀ values from 1.4 to 25 µM. | researchgate.net |

Metabolic Formation and Biotransformation Pathways

Formation as a Metabolite of Vicinal Dihaloalkanes (e.g., 1,2-Dichloroethane)

S-(2-Chloroethyl)cysteine is a recognized metabolite resulting from the bioactivation of 1,2-dichloroethane (B1671644). nih.gov The metabolic journey from the parent compound to this compound is initiated by a crucial cellular detoxification system.

Role of the Glutathione (B108866) Conjugation Pathway

The primary mechanism for the metabolism of many electrophilic xenobiotics, including 1,2-dihaloethanes, is the mercapturic acid pathway. nih.govtandfonline.comresearchgate.net This pathway is initiated by the conjugation of the xenobiotic with glutathione (GSH), a tripeptide that is abundant in cells and serves as a key player in detoxification. encyclopedia.pubwashington.edumdpi.com This initial conjugation step is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). wikipedia.org The reaction involves the nucleophilic attack of the glutathione thiolate anion (GS-) on the electrophilic carbon of the dihaloalkane, displacing a halide ion. washington.edu

Precursor: S-(2-Chloroethyl)glutathione

The direct product of the GST-catalyzed reaction between 1,2-dichloroethane and glutathione is S-(2-Chloroethyl)glutathione. nih.gov This glutathione S-conjugate is the initial, stable intermediate and the direct precursor to this compound. nih.govnih.gov S-(2-Chloroethyl)glutathione is then sequentially hydrolyzed by two enzymes: γ-glutamyltransferase, which removes the γ-glutamyl residue, and dipeptidases, which cleave the glycine (B1666218) residue. nih.govwikipedia.org This enzymatic processing yields the cysteine S-conjugate, S-(2-Chloroethyl)-L-cysteine. nih.gov

| Step | Reactants | Enzyme(s) | Product | Reference |

|---|---|---|---|---|

| 1. Glutathione Conjugation | 1,2-Dichloroethane + Glutathione (GSH) | Glutathione S-transferase (GST) | S-(2-Chloroethyl)glutathione | nih.govwikipedia.org |

| 2. Hydrolysis (Step A) | S-(2-Chloroethyl)glutathione | γ-Glutamyltransferase | S-(2-Chloroethyl)cysteinylglycine | nih.govwikipedia.org |

| 3. Hydrolysis (Step B) | S-(2-Chloroethyl)cysteinylglycine | Dipeptidases | This compound | wikipedia.orgnih.gov |

Further Metabolic Transformations of this compound

Once formed, this compound can undergo several additional metabolic transformations, leading to a variety of other compounds.

Mercapturic Acid Pathway Intermediates

The mercapturic acid pathway is a major route for the biotransformation and eventual excretion of xenobiotics. researchgate.net Following its formation, this compound is a substrate for N-acetylation. This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine moiety. nih.gov The resulting product is N-acetyl-S-(2-chloroethyl)-L-cysteine, which is classified as a mercapturic acid. nih.govtandfonline.com These N-acetylated conjugates are generally more water-soluble and are readily eliminated from the body in urine. wikipedia.org

Deacetylation Reactions

While N-acetylation is a key step for excretion, the reverse reaction, deacetylation, can also occur. Mercapturic acids like N-acetyl-S-(2-chloroethyl)-L-cysteine can be hydrolyzed by enzymes known as aminoacylases, specifically acylase I, to regenerate the corresponding cysteine S-conjugate, this compound. nih.govresearchgate.netnih.gov This balance between acetylation and deacetylation can influence the intracellular concentration and subsequent metabolic fate of the cysteine S-conjugate. consensus.app Extensive deacetylation followed by reacetylation has been observed as a significant metabolic pathway for some S-conjugates. consensus.app

| Reaction | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| N-Acetylation | This compound | Cysteine S-conjugate N-acetyltransferase | N-acetyl-S-(2-chloroethyl)-L-cysteine (a mercapturic acid) | nih.gov |

| N-Deacetylation | N-acetyl-S-(2-chloroethyl)-L-cysteine | Acylase I (an aminoacylase) | This compound | nih.govnih.gov |

Pathways Leading to Sulfur-Containing Cyclic Ketimines

An alternative metabolic fate for S-(2-haloethyl)-L-cysteine involves internal cyclization. nih.gov This reaction is proposed to explain accelerated hydrolysis rates under certain pH conditions and presents a pathway distinct from simple hydrolysis. nih.gov The proposed mechanism involves the formation of 3-(thiomorpholine)-carboxylic acid. nih.gov This cyclization is more favorable for S-(2-haloethyl)-L-cysteines compared to their N-acetylated (mercapturic acid) counterparts. nih.gov

Further metabolism of related sulfur-containing amino acids can lead to the formation of cyclic ketimines. researchgate.net These pathways often involve transamination by glutamine transaminases to generate α-keto acids, which then spontaneously cyclize to form the sulfur-containing cyclic ketimines. researchgate.net While direct evidence for the conversion of this compound to a specific ketimine is limited, the formation of cyclic structures like 3-(thiomorpholine)-carboxylic acid demonstrates the propensity for intramolecular reactions. nih.gov

Molecular Mechanisms of Reactivity

Alkylating Agent Characteristics of S-(2-Chloroethyl)cysteine

This compound (CEC) is recognized as a direct-acting alkylating agent. nih.gov Unlike compounds that require metabolic activation to become reactive, CEC can directly engage with and modify other molecules. Its reactivity is characterized by the covalent bonding (alkylation) of its 2-chloroethyl group to nucleophilic sites on cellular macromolecules. nih.gov

Research has demonstrated that CEC exhibits a distinct selectivity in its alkylating behavior. When tested against a variety of biological molecules, including dipeptides, nucleosides, and the tripeptide glutathione (B108866), CEC shows a pronounced preference for alkylating the thiol (sulfhydryl) group of cysteine residues. nih.gov The extent of alkylation follows a general hierarchy, with the cysteinyl thiol group being the most readily targeted. nih.gov

The reactivity of CEC extends to other nucleophilic sites as well, although to a lesser degree. It can alkylate the imidazole (B134444) nitrogen of histidine and the N7 position of the purine (B94841) base guanine (B1146940) in nucleosides like 2'-deoxyguanosine (B1662781). nih.gov However, the rate of alkylation at these sites is significantly lower than that observed with thiol groups. nih.gov This inherent reactivity with a range of functional groups, particularly with DNA and the thiol groups in peptides and proteins, underscores its characteristics as a potent alkylating agent. nih.gov

Reaction Kinetics and Hydrolysis Studies

The rates at which this compound undergoes hydrolysis and alkylation are influenced by several factors, and these kinetics dictate its interaction with biological targets.

The hydrolysis of this compound is highly dependent on pH. A dramatic increase in the rate of hydrolysis is observed when the pH is raised from acidic or neutral to alkaline conditions. nih.gov For instance, the hydrolysis rate is significantly faster at pH 8 compared to pH 6 or pH 4. nih.gov This pH dependency is linked to the role of the free amine group, which facilitates an internal cyclization reaction at higher pH levels. nih.gov In contrast, blocking the amine group (e.g., through N-acetylation) results in a longer hydrolysis half-life. nih.gov

The alkylation kinetics of CEC also show a clear preference for certain nucleophiles. While specific rate constants are not always detailed, comparative rate studies provide insight into its reactivity. The rate of S-alkylation of a cysteinyl thiol group in a peptide is markedly faster than the alkylation of other nucleophilic sites. nih.gov

| Target Nucleophile | Relative Reactivity | Comment |

|---|---|---|

| Cysteinyl Thiol (in Cysteinyltyrosine) | High | The most preferred target for alkylation. nih.gov |

| N7 of 2'-deoxyguanosine | Low | The rate of S-alkylation of cysteinyltyrosine (B1669686) is 72 times greater than alkylation at this site. nih.gov |

| Imidazole Nitrogen (in Histidyltyrosine) | Low | The rate of S-alkylation of cysteinyltyrosine is 10 times greater than alkylation at this site. nih.gov |

| Condition | Relative Rate of Hydrolysis | Reference |

|---|---|---|

| pH 4 | Low | nih.gov |

| pH 6 | Low | nih.gov |

| pH 8 | Dramatically Increased | nih.gov |

Interactions with Biological Macromolecules and Nucleophiles

DNA Adduct Formation

The interaction of S-(2-Chloroethyl)cysteine with DNA is a critical aspect of its genotoxicity. The compound directly alkylates DNA without the need for enzymatic activation. This process involves the formation of various DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to mutations or cell death.

This compound exhibits a notable specificity for certain nucleophilic sites within the DNA structure. The primary target for alkylation is the N7 position of guanine (B1146940) bases. nih.gov This reaction leads to the formation of S-[2-(N7-guanyl)ethyl]-L-cysteine adducts. Research has demonstrated that CEC is a more potent alkylating agent toward deoxyguanosine compared to its glutathione (B108866) conjugate counterpart, S-(2-chloroethyl)glutathione.

While N7-guanine is the predominant site of adduction, other positions on DNA bases can also be targeted, albeit to a lesser extent. The high nucleophilicity of the N7 atom of guanine makes it a preferential site for attack by the electrophilic episulfonium ion derived from CEC. Studies comparing the reactivity of CEC towards various nucleosides have confirmed this preference, showing significantly higher alkylation of deoxyguanosine compared to deoxyadenosine, deoxycytidine, and thymidine. nih.gov

The initial step in the interaction between this compound and DNA is the formation of a mono-adduct. This occurs when the episulfonium ion intermediate reacts with a single nucleophilic site on a DNA base, most commonly the N7 position of guanine, to form a covalent bond. This initial lesion, a S-[2-(N7-guanyl)ethyl]-L-cysteine adduct, represents a single, covalent modification on one of the DNA strands. The formation of these mono-adducts is the precursor to more complex and cytotoxic DNA damage, such as interstrand cross-links.

While this compound itself is a monofunctional alkylating agent, related bifunctional and even some monofunctional chloroethylating agents are known to cause DNA interstrand cross-links (ICLs). nih.govnih.gov This is a particularly severe form of DNA damage where a covalent bond is formed between the two opposing strands of the DNA double helix, effectively preventing strand separation required for replication and transcription.

The generally accepted mechanism for ICL formation by chloroethylating agents involves a two-step process. nih.gov

First Alkylation: An initial reaction occurs where the agent chloroethylates a nucleophilic site on one DNA strand, typically the O6 position of guanine.

Second Alkylation: The attached 2-chloroethyl group can then undergo an intramolecular cyclization to form a reactive intermediate. This intermediate subsequently reacts with a nucleophilic site on the opposite DNA strand, such as the N3 position of cytosine, creating an ethyl bridge that covalently links the two strands. nih.gov

Although direct evidence for ICL formation by CEC itself is less established than for bifunctional mustards, its ability to form an initial adduct on one strand provides the basis for potential secondary reactions that could lead to cross-linking, particularly if other cellular components or processes are involved.

This compound has been shown to induce single-strand breaks in DNA. nih.gov Studies using supercoiled plasmid DNA demonstrated that CEC causes the relaxation of the supercoiled structure, an effect attributed to the scission of the DNA backbone. nih.gov This strand breakage is believed to occur at the sites of DNA alkylation.

The proposed mechanism for DNA strand scission involves the following steps:

Adduct Formation: CEC first alkylates a DNA base, with a high affinity for the N7 position of guanine.

Destabilization and Depurination: The resulting S-[2-(N7-guanyl)ethyl]-L-cysteine adduct is chemically unstable. nih.gov The alkylation of the N7 position introduces a positive charge onto the purine (B94841) ring system, which weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar. nih.govwikipedia.org This instability leads to the spontaneous cleavage of this bond, a process known as depurination, which releases the adducted guanine base and leaves behind an apurinic (AP) site in the DNA strand. wikipedia.orgdntb.gov.uaresearchgate.net

Strand Cleavage: The resulting AP site is an unstable lesion in the DNA backbone and can undergo further chemical reactions, leading to the cleavage of the phosphodiester bond and thus a single-strand break.

Interestingly, the ability of CEC analogs to induce DNA strand breaks is dependent on the presence of a free alpha-amino group on the cysteine moiety. N-acetylation of this group prevents the compound from causing strand scission, suggesting the amino group participates in the formation of the reactive intermediates that interact with DNA. nih.gov

Protein Alkylation and Modification

In addition to reacting with DNA, this compound is a potent alkylator of proteins. The episulfonium ion intermediate can react with various nucleophilic amino acid residues, leading to covalent modification, protein dysfunction, and cellular damage.

The thiol group (-SH) of cysteine residues in proteins is a particularly strong nucleophile and a primary target for alkylation by this compound. nih.govmdpi.com Research has demonstrated that CEC exhibits a pronounced selectivity for alkylating cysteinyl thiol groups over a wide array of other potential nucleophilic sites found in biological systems. nih.gov

Studies comparing the reaction rates of CEC with different nucleophiles have provided quantitative evidence for this selectivity.

| Nucleophile | Relative Alkylation Rate by CEC |

|---|---|

| Cysteinyltyrosine (B1669686) (S-alkylation) | 72 |

| Histidyltyrosine (Imidazole N-alkylation) | 10 |

| 2'-Deoxyguanosine (B1662781) (N7-alkylation) | 1 |

This table presents the relative rates of alkylation by this compound (CEC) for different biological nucleophiles, normalized to the rate of N7-alkylation of 2'-deoxyguanosine. Data is based on findings from comparative studies. nih.gov

The data clearly shows that the S-alkylation of a cysteine residue (within the dipeptide cysteinyltyrosine) by CEC occurs at a rate 72 times faster than the N7-alkylation of deoxyguanosine. nih.gov This high reactivity towards thiol groups means that cellular proteins rich in accessible cysteine residues are significant targets for CEC. This modification can lead to the inactivation of enzymes, disruption of structural proteins, and interference with signaling pathways that are regulated by the redox state of cysteine residues. nih.govmdpi.com

Alkylation of Other Nucleophilic Sites (e.g., Histidine, Lysine)

This compound (CEC) has been shown to act as an alkylating agent towards various nucleophilic sites on biological macromolecules beyond cysteine residues. Notably, the imidazole (B134444) nitrogen of histidine and the ε-amino group of lysine (B10760008) are targets for alkylation by CEC, albeit to a lesser extent compared to the highly reactive thiol group of cysteine.

Research comparing the alkylation of different dipeptides by CEC demonstrated a clear hierarchy of reactivity. The extent of alkylation was found to be significantly greater for dipeptides containing cysteine, followed by those with histidine, and then lysine. Specifically, the alkylation of histidyltyrosine was greater than that of lysyltyrosine. nih.gov

The rate of alkylation of the imidazole nitrogen in histidyltyrosine by CEC is considerably slower than the S-alkylation of cysteinyltyrosine. Studies have quantified this difference, showing the rate of S-alkylation of cysteinyltyrosine by CEC to be 10 times greater than the rate of alkylation of the histidyltyrosine imidazole nitrogen. nih.gov This highlights the strong preference of CEC for softer nucleophiles like the sulfur atom in cysteine over the harder nitrogen nucleophiles in histidine and lysine.

Table 1: Relative Alkylation of Dipeptides by this compound

| Dipeptide | Relative Extent of Alkylation |

|---|---|

| Cysteinyltyrosine | +++ |

| Histidyltyrosine | ++ |

| Lysyltyrosine | + |

| Glycyltyrosine | + |

Based on data from in vitro studies comparing the extent of alkylation of various dipeptides by this compound. nih.gov

Reactions with Endogenous Small Molecule Nucleophiles

Alkylation of Glutathione and Dipeptides

This compound readily reacts with endogenous small molecule nucleophiles, most notably glutathione (GSH) and various dipeptides. These reactions are a critical aspect of its biological activity and potential toxicity. The primary mechanism of interaction is the alkylation of nucleophilic centers within these small molecules.

The tripeptide glutathione, with its nucleophilic thiol group from the cysteine residue, is a major target for alkylation by CEC. In vitro studies have demonstrated that the extent of glutathione alkylation by CEC is substantial. nih.gov

Furthermore, CEC shows significant reactivity towards dipeptides containing nucleophilic amino acids. As mentioned previously, cysteinyltyrosine is highly susceptible to S-alkylation by CEC. The rate of S-alkylation of glutathione by CEC was found to be 22% slower than that for cysteinyltyrosine. nih.gov Other dipeptides such as histidyltyrosine, lysyltyrosine, and glycyltyrosine are also alkylated, but to a lesser degree. nih.gov

Relative Reactivity with Various Nucleophiles

The reactivity of this compound with a range of biological nucleophiles demonstrates a clear preference for softer, more polarizable atoms. This selectivity is a key determinant of its mechanism of action and biological effects.

The thiol group of cysteine is the most favored target for alkylation by CEC. This is evident in the high rates of reaction with both free cysteine and cysteine residues within peptides like glutathione and cysteinyltyrosine. nih.gov The sulfur atom in the thiol group is a soft nucleophile, which, according to the Hard and Soft Acids and Bases (HSAB) theory, reacts preferentially with soft electrophiles like the episulfonium ion intermediate formed from CEC.

Following sulfur nucleophiles, nitrogen atoms in the imidazole ring of histidine are the next most reactive sites. The alkylation of histidyltyrosine, while slower than that of cysteinyltyrosine, is still significant. nih.gov The nitrogen atoms in the imidazole ring are considered borderline nucleophiles.

Nitrogen atoms in the primary amino groups of amino acids like lysine are less reactive towards CEC. The extent of alkylation of lysyltyrosine is lower than that of histidyltyrosine, indicating a lower reactivity of the lysine ε-amino group. nih.gov Primary amines are generally harder nucleophiles than the imidazole nitrogens of histidine.

Table 2: Relative Reactivity of this compound with Biological Nucleophiles

| Nucleophile | Nucleophilic Atom | Relative Reactivity |

|---|---|---|

| Cysteine (in Cysteinyltyrosine) | Sulfur (Thiol) | High |

| Glutathione | Sulfur (Thiol) | High |

| Histidine (in Histidyltyrosine) | Nitrogen (Imidazole) | Moderate |

| Lysine (in Lysyltyrosine) | Nitrogen (ε-Amino) | Low |

This table summarizes the relative reactivity of this compound with various biological nucleophiles based on comparative alkylation studies. nih.gov

Enzymatic Biotransformation and Bioactivation Mechanisms

Cysteine Conjugate β-Lyase-Mediated Bioactivation

A key pathway in the bioactivation of S-(2-Chloroethyl)cysteine is mediated by cysteine conjugate β-lyase. This enzyme is found in both cytosolic and mitochondrial fractions of kidney cortex cells, with studies indicating they are distinct enzymes. nih.gov

Cysteine S-conjugate β-lyases are enzymes that depend on pyridoxal (B1214274) 5'-phosphate (PLP) to catalyze the conversion of cysteine S-conjugates into pyruvate (B1213749), ammonia, and a sulfur-containing fragment. nih.govnih.gov These enzymes are typically involved in amino acid metabolism but can catalyze a β-lyase reaction as a non-physiological side reaction. nih.gov The aldehyde group of PLP is the active site, reacting with amino acids to form Schiff bases, which are key intermediates in the catalytic process. researchgate.net While many PLP-dependent enzymes can exhibit this activity, glutamine transaminase K and mitochondrial aspartate aminotransferase are considered two of the most significant in this context. nih.gov

The reaction mechanism involves the cleavage of a carbon-sulfur bond, releasing a thiol and an unstable enamine product. genome.jp This enamine then tautomerizes to an imine, which undergoes hydrolytic deamination to produce pyruvate and ammonia. genome.jp

The β-lyase-mediated cleavage of cysteine S-conjugates, such as those derived from halogenated alkenes, results in the formation of reactive sulfur-containing fragments. nih.gov If the resulting thiol (RSH) is chemically reactive, the combined action of the mercapturate pathway and cysteine S-conjugate β-lyases can lead to bioactivation. nih.gov These reactive fragments are central to the toxic effects observed with some cysteine S-conjugates, particularly in the kidney mitochondria. nih.gov

For instance, the nephrotoxic S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC) is metabolized to a reactive thiol that is cytotoxic. nih.gov This bioactivation occurs on the outer mitochondrial membrane and is essential for the expression of toxicity. nih.gov

The net reaction catalyzed by cysteine S-conjugate β-lyase on a generic L-cysteine-S-conjugate is as follows:

L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate wikipedia.org

An L-cysteine-S-conjugate is cleaved into a thiol and 2-aminoprop-2-enoate. wikipedia.org

2-aminoprop-2-enoate spontaneously converts to 2-iminopropanoate. wikipedia.org

2-iminopropanoate is hydrolyzed to pyruvate and ammonia. wikipedia.org

The liberated thiol can undergo further transformations. For example, it can be S-glucuronidated and excreted. nih.gov Alternatively, it can be S-thiomethylated, a process that can lead to detoxification. nih.gov

Role of L-Amino Acid Oxidase in Analog Metabolism

L-amino acid oxidase (LAAO) is a flavoenzyme that catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.org This enzyme has been shown to act on various L-cysteine S-conjugates. For example, S-allyl-L-cysteine (SAC), S-allylmercapto-L-cysteine (SAMC), S-propylmercapto-L-cysteine, and S-penta-1,3-dienylmercapto-L-cysteine, which are found in garlic and other allium species, are substrates for snake venom L-amino acid oxidase. nih.gov S-Methylmercapto-L-cysteine also serves as a substrate for LAAO. nih.gov

Glutathione (B108866) S-Transferase Involvement in Precursor Metabolism

Glutathione S-transferases (GSTs) are a family of enzymes that play a central role in the detoxification of xenobiotics. wikipedia.org They catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates, making them more water-soluble and easier to excrete. wikipedia.org This conjugation is a critical step in the mercapturate pathway, which can lead to the formation of cysteine S-conjugates. nih.gov

GSTs are involved in Phase II of xenobiotic metabolism, where they conjugate GSH to electrophilic compounds. mdpi.com This action prevents the interaction of these toxic compounds with crucial cellular components like proteins and nucleic acids. wikipedia.org The resulting glutathione conjugates can then be further metabolized to cysteine S-conjugates, which can become substrates for β-lyases. nih.gov

Cytochrome P450 Enzymes in Related Chloroethyl Metabolites

Cytochrome P450 (CYP) enzymes, primarily located in the liver, are a major family of enzymes involved in Phase I metabolism of a wide range of xenobiotics. e-mjm.org While direct metabolism of this compound by CYP enzymes is not the primary focus, their role in the metabolism of related chloroethyl compounds is relevant. For instance, hepatic microsomal cytochrome P-450 metabolizes cis- and trans-1,2-dichloroethylene (B151667) to produce metabolites such as 2,2-dichloroethanol (B146553) and dichloroacetaldehyde. nih.gov This indicates that the chloroethyl moiety of related compounds is susceptible to oxidative metabolism by CYP enzymes.

Structure Activity Relationship Studies

Influence of Haloethyl Moiety on Reactivity and Adduct Formation

The nature of the halogen atom in the S-(2-haloethyl)-L-cysteine series plays a critical role in the molecule's reactivity, primarily by influencing the rate of intramolecular cyclization to form a reactive episulfonium ion. This intermediate is a potent alkylating agent responsible for forming adducts with nucleophilic sites in biological molecules.

Studies on S-(2-haloethyl)-L-cysteine derivatives have demonstrated a clear trend in hydrolysis rates, which serves as a proxy for their reactivity. The relative rates follow the order of the leaving group ability of the halide: Bromo > Chloro >> Fluoro. nih.gov This indicates that S-(2-Bromoethyl)cysteine is more reactive than S-(2-Chloroethyl)cysteine, which in turn is significantly more reactive than its fluoro- analog. nih.gov This reactivity is directly linked to the propensity to form the episulfonium ion, which then alkylates nucleophiles.

This compound has been shown to be a direct-acting alkylating agent, not requiring enzymatic activation to exert its effects. nih.gov It demonstrates a notable selectivity for alkylating cysteinyl thiol groups over other nucleophilic sites. nih.gov For instance, the rate of S-alkylation of the dipeptide cysteinyltyrosine (B1669686) by this compound was found to be 72 times greater than its rate of reaction with the N7 position of 2'-deoxyguanosine (B1662781). nih.gov This highlights a preference for soft nucleophiles like sulfur over nitrogen atoms in nucleic acids.

Table 1: Relative Alkylation Rates of this compound (CEC) with Various Nucleophiles

| Nucleophile | Relative Alkylation Rate by CEC |

|---|---|

| Cysteinyltyrosine (S-alkylation) | 72 |

| Histidyltyrosine (Imidazole N-alkylation) | 10 |

This table illustrates the selectivity of this compound for different biological nucleophiles, with the rate of alkylation of 2'-deoxyguanosine set as the baseline.

Conformational and Stereochemical Aspects in Reactivity

The three-dimensional structure and stereochemistry of this compound and its analogs are important factors in their reactivity. The L-configuration of the cysteine backbone imposes specific spatial arrangements that can influence interactions with biological targets. The reactivity of the chloroethyl group is dependent on its ability to participate in an intramolecular SN2 reaction to form the cyclic episulfonium ion. This reaction inherently involves a specific stereochemical course.

Furthermore, reactions at the sulfur atom can introduce a new chiral center. For example, oxidation of the sulfur in S-(2-carboxyethyl)-l-cysteine results in the formation of two diastereomers of the corresponding sulfoxide. nih.gov Although not a direct measure of the reactivity of the chloroethyl group, this demonstrates that the stereochemistry at the sulfur can be complex and lead to stereoisomeric products, which may have different biological activities. The alkylation reaction itself, proceeding through the episulfonium ion, is an intramolecular nucleophilic substitution. Such reactions are subject to stereoelectronic constraints that dictate the most favorable conformations for reaction.

Comparative Analysis with Non-Reactive Analogs

To understand the specific contribution of the S-(2-chloroethyl) group to the molecule's activity, it is useful to compare it with analogs where this reactive moiety is replaced by a non-reactive or less reactive group. These comparisons help to isolate the effects of alkylation from other potential interactions of the cysteine conjugate.

Analogs such as S-methyl-L-cysteine and S-propyl-L-cysteine lack the capacity to form a reactive episulfonium ion and therefore cannot act as alkylating agents in the same manner. For instance, S-methyl-L-cysteine is a naturally occurring compound found in plants like garlic and is studied for its antioxidant and anti-inflammatory properties. nih.gov Its biological effects are not mediated by covalent modification of macromolecules through alkylation but rather through other biochemical pathways. nih.gov

Similarly, S-(2-carboxyethyl)-l-cysteine (β-CEC), which is a homolog of S-carboxymethyl-l-cysteine, provides another point of comparison. mdpi.com Instead of a chloroethyl group, it possesses a carboxyethyl group. This analog is not an alkylating agent but exhibits biological activities such as activating antioxidant pathways. mdpi.com Comparing the cytotoxicity and biological responses of this compound with these non-reactive analogs demonstrates that the potent, direct-acting toxicity of this compound is a direct consequence of the chemical reactivity conferred by the 2-chloroethyl substituent. nih.gov

Advanced Analytical Approaches in S 2 Chloroethyl Cysteine Research

Spectroscopic Techniques for Adduct and Metabolite Identification

Spectroscopic methods are paramount in identifying the structure of S-(2-Chloroethyl)cysteine, its metabolites, and the adducts it forms with biological macromolecules. These techniques offer detailed insights into molecular connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. By measuring the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms within a molecule. In the study of this compound, both ¹H and ¹³C NMR are employed to confirm molecular structures and identify metabolites. For instance, the chemical shifts in ¹³C NMR can indicate the binding of the carboxylate group to other molecules. researchgate.net Solid-state NMR has also been utilized to study the quadrupolar and chemical shift tensors in hydrochloride salts of amino acids, including cysteine. researchgate.net

Table 1: Representative NMR Chemical Shifts for Cysteine Derivatives

| Atom | Chemical Shift (ppm) - Cysteine in D₂O (pH 9.1) researchgate.net |

|---|---|

| ¹³C | |

| Carboxylate (COO⁻) | ~175 |

| α-Carbon (CH) | ~58 |

| β-Carbon (CH₂) | ~27 |

| ¹H | |

| α-Proton (CH) | ~3.9 |

| β-Protons (CH₂) | ~3.0 |

Note: Chemical shifts are approximate and can vary based on solvent, pH, and molecular interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a crucial technique for identifying and quantifying this compound and its metabolites, often with high sensitivity and specificity. sfrbm.org MS-based methods are particularly valuable in proteomics for studying modifications of cysteine residues in proteins. researchgate.net Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap, enable the detailed characterization of this compound adducts. sfrbm.orgnih.gov Isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the sensitive and selective analysis of urinary metabolites, such as N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a metabolite of compounds related to this compound. nih.gov This approach allows for accurate quantification even with variable recovery during sample preparation. nih.gov

Table 2: Mass Spectrometry Parameters for Analysis of a Cysteine Metabolite

| Parameter | Value/Description |

|---|---|

| Analyte | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) nih.gov |

| Technique | Isotope-dilution HPLC-MS/MS nih.gov |

| Sample Matrix | Human Urine nih.gov |

| Extraction | Strong anion-exchange solid-phase extraction nih.gov |

| Limit of Detection | 0.68 µg/L in a 1-mL urine sample nih.gov |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound and its metabolites from complex biological matrices, allowing for their accurate quantification.

Electrophoretic Techniques for DNA Interaction Analysis (e.g., Agarose (B213101) Gel Electrophoresis)

Electrophoretic techniques are vital for studying the interactions between this compound and macromolecules like DNA. Agarose gel electrophoresis is a fundamental method used to separate DNA molecules based on their size and conformation. This technique has been effectively used to demonstrate the interaction of this compound with plasmid DNA. nih.gov Research has shown that this compound can induce the relaxation of supercoiled plasmid DNA, which is observable as a change in mobility on an agarose gel. nih.gov This relaxation is indicative of single-strand breaks in the DNA, likely occurring at sites alkylated by the compound. nih.gov Such studies have also revealed that modifications to the this compound molecule, such as N-acetylation, can prevent this DNA interaction. nih.gov

In vitro and Ex vivo Systems for Mechanistic Elucidation (e.g., Isolated Hepatocytes, Plasmid DNA)

In vitro and ex vivo systems are indispensable for investigating the underlying mechanisms of this compound's reactivity and biological effects without the complexities of a whole organism. Plasmid DNA serves as a simple and effective in vitro model to study direct chemical interactions, such as DNA alkylation and strand scission. nih.gov Studies using supercoiled plasmid pBR322 have demonstrated that this compound can directly cause strand breaks. nih.gov Furthermore, in vitro alkylation studies using model compounds like dipeptides and nucleosides help to characterize the reactivity and selectivity of this compound towards different biological nucleophiles. nih.gov These studies have shown a strong preference for the alkylation of cysteinyl thiols over other nucleophilic sites. nih.gov Such cell-free and isolated cell systems provide a controlled environment to dissect specific molecular events and reaction kinetics.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-acetyl-S-(2-hydroxyethyl)-L-cysteine |

| S-(2-bromoethyl)-L-cysteine |

| S-(2-fluoroethyl)-L-cysteine |

| (2-hydroxyethyl)-L-[35S]cysteine |

| [35S]cysteine |

| [35S]cystine |

| S-(2-Chloroethyl)-glutathione |

| S-(2-Hydroxyethyl)-GSH |

| S-(2-hydroxyethyl)-L-cysteine |

| 4-(p-nitrobenzyl)-pyridine |

| 3-(thiomorpholine)-carboxylic acid |

| dansyl chloride |

| o-phthaldialdehyde |

| tert-butylthiol |

| fluorenylmethyl chloroformate |

| Acetonitrile |

| Sulfuric acid |

| S-bis-(2-chloroethyl)-N-tolylsulfonylsulfilimine |

| sodium toluenesulfochloramide |

| S-Ethyl-S--Chloroethyl-N-phenylsulfonylsulfilimine |

| S-Ethyl-S-2-hydroxyethyl-N-phenylsulfonylsulfilimine |

| Cysteine |

| Cystine |

| iodoacetamide |

| chloroacetamide |

| acrylamide |

| S-(2-carboxyethyl)-l-cysteine |

| S-(2-carboxyethyl)-l-cysteine sulfoxide |

| S-carboxymethyl-l-cysteine |

| acrylic acid |

| hydrogen peroxide |

| lurasidone |

| saccharin |

| bis-l-cysteinium sulfate |

| l-cysteinium methanesulfonate |

| L-α-alanine hydrogen chloride |

| aspartic acid |

| histidine |

| threonine |

| methionine |

| 2-mercaptoethanol |

| dithiothreitol |

| sodium dodecyl sulfate |

| ammonium persulfate |

| ethidium bromide |

Broader Implications for Biochemical and Toxicological Understanding

Elucidation of Alkylating Agent Mechanisms

S-(2-Chloroethyl)cysteine is a direct-acting alkylating agent, meaning it can covalently modify cellular macromolecules without prior enzymatic activation. nih.gov Its mechanism of action is central to its toxicity and provides a clear example of bioactivation.

The key to CEC's reactivity is its ability to undergo intramolecular cyclization, where the sulfur atom attacks the chloroethyl side chain, displacing the chloride ion to form a highly reactive, strained three-membered ring known as an episulfonium ion . nih.govnih.gov This positively charged electrophilic intermediate is highly susceptible to attack by nucleophiles. nih.gov

Research has demonstrated that this episulfonium ion is the ultimate reactive species responsible for the compound's effects. nih.gov Studies using analogues of CEC, such as S-ethyl-L-cysteine or S-(3-chloropropyl)-DL-cysteine, which are incapable of forming an episulfonium ion, showed no cytotoxicity, confirming the critical role of this intermediate. nih.gov

Once formed, the episulfonium ion readily reacts with various biological nucleophiles, particularly the nucleophilic sites on proteins and DNA. It shows a pronounced selectivity for softer nucleophiles, with a high preference for the thiol groups of cysteine residues in proteins. nih.gov Experimental data has quantified this reactivity, showing that CEC alkylates the sulfur of a cysteinyltyrosine (B1669686) dipeptide at a rate 72 times faster than it alkylates the N7 position of 2'-deoxyguanosine (B1662781) (a DNA building block) and 10 times faster than the imidazole (B134444) nitrogen of histidyltyrosine. nih.gov

Understanding Xenobiotic Metabolism and Bioactivation Pathways

The study of this compound is a case study in the bioactivation of xenobiotics—the process by which a foreign chemical is metabolically converted to a more toxic derivative. CEC is not typically encountered in the environment; rather, it is formed within the body from exposure to 1,2-dichloroethane (B1671644).

The primary pathway for this transformation is the glutathione (B108866) conjugation pathway, a major route for the detoxification of electrophilic compounds. nih.gov This process unfolds in several steps:

Glutathione Conjugation: Initially, 1,2-dichloroethane is conjugated with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This forms S-(2-chloroethyl)glutathione (CEG).

Peptide Cleavage: The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from CEG by enzymes such as γ-glutamyltransferase (GGT) and cysteinyl-glycine dipeptidases.

Formation of CEC: This enzymatic processing results in the formation of this compound. nih.gov

While the glutathione pathway is often a detoxification mechanism, in the case of 1,2-dichloroethane, it serves as a bioactivation pathway. It converts the parent compound into a potent alkylating agent. A crucial finding in the study of CEC is that, unlike many other cysteine S-conjugates, it does not require the action of cysteine conjugate β-lyase for its toxicity. nih.govnih.gov Instead, its ability to spontaneously form the reactive episulfonium ion makes it a direct-acting toxicant. nih.gov This highlights a specific mechanism of toxicity where the mercapturic acid pathway inadvertently produces a highly reactive molecule.

Contribution to Adductomics Research

Adductomics is the comprehensive study of the covalent modifications (adducts) to cellular macromolecules like DNA and proteins resulting from exposure to reactive chemicals. This compound has been a valuable compound in this field, as its well-defined reactive intermediate forms specific, identifiable adducts that serve as biomarkers of exposure and mechanistic probes of toxicity.

The primary DNA adduct formed by CEC is at the N7 position of guanine (B1146940), one of the most nucleophilic sites in DNA. nih.govnih.gov The reaction between CEC and deoxyguanosine (dG) yields a stable adduct identified as S-[2-(N7-guanyl)ethyl]-L-cysteine (GEC). nih.gov The formation of this adduct demonstrates the direct genotoxic potential of CEC, as it can alkylate DNA without needing further metabolic activation. nih.gov The half-life for the spontaneous cleavage (depurination) of this GEC adduct from DNA has been measured at approximately 6.5 hours. nih.gov

Implications for Bioreductive Activation Studies

Bioreductive activation is a metabolic process where a compound is activated by gaining electrons, a reaction often catalyzed by reductase enzymes such as NADPH-cytochrome P450 reductase. nih.govnih.gov This mechanism is particularly important for certain classes of anticancer drugs (e.g., quinones) and is often enhanced under low-oxygen (hypoxic) conditions found in solid tumors.

The activation mechanism of this compound, however, stands in contrast to classic bioreductive activation. The primary and well-established activation pathway for CEC is the intramolecular nucleophilic attack of the sulfur atom on the chloroethyl group to form the electrophilic episulfonium ion. nih.govnih.gov This is not a reductive process; it does not involve the addition of electrons and is not dependent on reductase enzymes.

While there is no direct evidence to suggest that CEC itself undergoes bioreductive activation, studies on similar sulfur mustard analogues, such as 2-chloroethyl ethyl sulfide (B99878) (CEES), have shown that they can interact with and inhibit NADPH-cytochrome P450 reductase. nih.gov This interaction, however, leads to inhibition of the enzyme and an increase in oxidative stress rather than a reductive activation of the vesicant. nih.gov

Therefore, the study of this compound serves to highlight the diversity of bioactivation mechanisms. It underscores that while bioreductive pathways are critical for some xenobiotics, the formation of reactive electrophiles from compounds like CEC can proceed through entirely different chemical routes, such as the spontaneous formation of a cyclic episulfonium ion, which is independent of the cellular redox state or the activity of reductase enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.